molecular formula C8H8BrNO3 B15249992 2-(6-bromo-2-methoxypyridin-3-yl)acetic acid

2-(6-bromo-2-methoxypyridin-3-yl)acetic acid

Cat. No.: B15249992
M. Wt: 246.06 g/mol
InChI Key: CAUCCTDRHUAYFM-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a methoxy group on the pyridine ring, along with an acetic acid moiety, makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.

Major Products Formed

    Oxidation: 2-(6-Hydroxy-2-methoxypyridin-3-yl)acetic acid.

    Reduction: 2-(6-Methoxypyridin-3-yl)acetic acid.

    Substitution: 2-(6-Amino-2-methoxypyridin-3-yl)acetic acid.

Scientific Research Applications

2-(6-Bromo-2-methoxypyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxypyridin-3-yl)acetic acid depends on its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound. The acetic acid moiety can act as a proton donor or acceptor, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromopyridin-3-yl)acetic acid: Lacks the methoxy group, which can affect its reactivity and binding properties.

    2-(6-Methoxypyridin-3-yl)acetic acid: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.

    2-(6-Chloro-2-methoxypyridin-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.

Uniqueness

The presence of both the bromine atom and the methoxy group in 2-(6-bromo-2-methoxypyridin-3-yl)acetic acid makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can participate in various interactions, making the compound versatile for different applications.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-(6-bromo-2-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-8-5(4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12)

InChI Key

CAUCCTDRHUAYFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Br)CC(=O)O

Origin of Product

United States

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